isobutyl 4-oxo-4H-chromene-2-carboxylate

Beschreibung

BenchChem offers high-quality isobutyl 4-oxo-4H-chromene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about isobutyl 4-oxo-4H-chromene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C14H14O4 |

|---|---|

Molekulargewicht |

246.26g/mol |

IUPAC-Name |

2-methylpropyl 4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C14H14O4/c1-9(2)8-17-14(16)13-7-11(15)10-5-3-4-6-12(10)18-13/h3-7,9H,8H2,1-2H3 |

InChI-Schlüssel |

KYZHURLEMJKRAV-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)C1=CC(=O)C2=CC=CC=C2O1 |

Kanonische SMILES |

CC(C)COC(=O)C1=CC(=O)C2=CC=CC=C2O1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

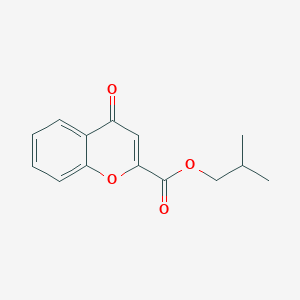

isobutyl 4-oxo-4H-chromene-2-carboxylate chemical structure

An In-Depth Technical Guide to Isobutyl 4-oxo-4H-chromene-2-carboxylate

Introduction

The chromone (4H-chromen-4-one) nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Compounds incorporating this benzo-γ-pyrone skeleton are pervasive in nature and exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[3][4][5] The type, number, and position of substituents on the chromone core are pivotal in defining the specific biological activity of a derivative.[5]

This technical guide provides a comprehensive examination of a specific derivative, isobutyl 4-oxo-4H-chromene-2-carboxylate . We will delve into its chemical structure, a robust and reproducible synthetic pathway with mechanistic insights, detailed spectroscopic characterization, and the broader pharmacological context that makes this class of molecules a compelling subject for research and development professionals.

Chemical Structure and Physicochemical Properties

Isobutyl 4-oxo-4H-chromene-2-carboxylate consists of the planar chromone ring system with an isobutyl ester functional group attached at the C-2 position. The electron-withdrawing nature of the ester and the pyrone ring's carbonyl group significantly influences the molecule's reactivity and electronic distribution.

Caption: Chemical structure of isobutyl 4-oxo-4H-chromene-2-carboxylate.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | Isobutyl 4-oxo-4H-chromene-2-carboxylate |

| Molecular Formula | C₁₄H₁₄O₄ |

| Molecular Weight | 246.26 g/mol |

| Appearance | Expected to be a white to off-white or yellow solid |

| Core Scaffold | Chromone (4H-1-Benzopyran-4-one) |

Synthesis and Mechanistic Rationale

The synthesis of 4-oxo-4H-chromene-2-carboxylates is efficiently achieved via a two-step process starting from a substituted 2'-hydroxyacetophenone. The key transformation is a base-catalyzed Claisen condensation with a dialkyl oxalate, followed by an acid-catalyzed intramolecular cyclization. The resulting chromone-2-carboxylic acid can then be esterified to yield the desired product.[6][7]

Experimental Protocol

Step 1: Synthesis of 4-Oxo-4H-chromene-2-carboxylic acid

-

Reagent Preparation: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

-

Causality: Sodium ethoxide serves as a strong base required to deprotonate the methyl group of the 2'-hydroxyacetophenone, initiating the Claisen condensation. Anhydrous conditions are critical to prevent quenching the base and unwanted side reactions.[8]

-

-

Condensation: To the cooled sodium ethoxide solution, add a solution of 2'-hydroxyacetophenone (1.0 eq) in absolute ethanol. Subsequently, add diethyl oxalate (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization & Work-up: Pour the reaction mixture into a stirred solution of hydrochloric acid (10% aqueous solution). A precipitate will form.

-

Causality: The acidic work-up serves two purposes: it neutralizes the excess base and catalyzes the dehydration and cyclization of the intermediate diketone to form the stable aromatic pyrone ring.[9]

-

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 4-oxo-4H-chromene-2-carboxylic acid. The product can be further purified by recrystallization from ethanol.

Step 2: Fischer Esterification to Isobutyl 4-oxo-4H-chromene-2-carboxylate

-

Reaction Setup: Suspend the 4-oxo-4H-chromene-2-carboxylic acid (1.0 eq) from Step 1 in isobutanol (used in excess, acting as both reagent and solvent).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.

-

Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of isobutanol, driving the equilibrium towards the ester product.

-

-

Work-up: Cool the reaction mixture to room temperature and remove the excess isobutanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure isobutyl 4-oxo-4H-chromene-2-carboxylate.

Synthetic Workflow Diagram

Caption: Two-step synthesis workflow for the target compound.

Spectroscopic Characterization

The structural elucidation of the target molecule relies on standard spectroscopic techniques. The following tables summarize the expected data based on known spectra of analogous chromone-2-carboxylates.[7][10][11]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.20 | dd | 1H | H-5 | Deshielded by the adjacent C4-carbonyl group. |

| ~7.75 | ddd | 1H | H-7 | Aromatic proton. |

| ~7.50 | d | 1H | H-8 | Aromatic proton. |

| ~7.45 | ddd | 1H | H-6 | Aromatic proton. |

| ~7.10 | s | 1H | H-3 | Singlet due to no adjacent protons on the pyrone ring. |

| ~4.15 | d | 2H | -O-CH₂ -CH(CH₃)₂ | Methylene protons of the isobutyl group, split by the adjacent methine proton. |

| ~2.10 | m | 1H | -O-CH₂-CH (CH₃)₂ | Methine proton of the isobutyl group, split by both the methylene and methyl protons. |

| ~1.05 | d | 6H | -O-CH₂-CH(CH₃ )₂ | Diastereotopic methyl protons of the isobutyl group, appearing as a doublet due to splitting by the methine proton. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~177.0 | C-4 (Ketone C=O) |

| ~160.0 | C-2 (Ester C=O) |

| ~156.0 | C-8a |

| ~154.0 | C-2 |

| ~134.5 | C-7 |

| ~126.0 | C-5 |

| ~125.0 | C-6 |

| ~124.0 | C-4a |

| ~118.0 | C-8 |

| ~115.0 | C-3 |

| ~72.0 | -O-CH₂ -CH(CH₃)₂ |

| ~28.0 | -O-CH₂-CH (CH₃)₂ |

| ~19.0 | -O-CH₂-CH(CH₃ )₂ |

Table 4: Predicted Infrared (IR) Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~3080 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on a benzene ring. |

| ~2960 | Medium-Strong | C-H stretch (aliphatic) | Characteristic of sp³ C-H bonds in the isobutyl group. |

| ~1745 | Strong | C=O stretch (ester) | The ester carbonyl typically absorbs at a higher frequency than the ketone.[12] |

| ~1650 | Strong | C=O stretch (γ-pyrone ketone) | Conjugation with the aromatic ring and the pyrone double bond lowers the stretching frequency compared to a simple ketone.[13] |

| ~1610, ~1470 | Medium-Strong | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |

| ~1250 | Strong | C-O stretch (ester) | Asymmetric C-O-C stretching of the ester group. |

Applications and Pharmacological Context

While specific biological data for isobutyl 4-oxo-4H-chromene-2-carboxylate is not widely published, its structural class is of significant interest to drug development professionals. The chromone scaffold is a key component in several approved drugs and numerous clinical candidates.[2]

-

Anticancer Potential: Many chromone derivatives have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[1][9] They can modulate multiple molecular targets involved in cancer progression.

-

Anti-inflammatory and Antioxidant Activity: The chromone core is found in natural anti-inflammatory compounds. Synthetic derivatives are often evaluated for their ability to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) or to scavenge reactive oxygen species.[4][14][15]

-

Antimicrobial Properties: The chromone skeleton has been incorporated into novel agents targeting bacteria and fungi, offering a potential framework to combat growing antimicrobial resistance.[1][4]

-

Enzyme Inhibition: Chromone-based molecules have been developed as inhibitors for a wide range of enzymes, including cholinesterases (relevant for Alzheimer's disease), kinases, and β-secretase.[1][14]

The synthesis of the title compound, with its moderately bulky and lipophilic isobutyl group, is a logical step in a structure-activity relationship (SAR) study. By systematically varying the ester group at the C-2 position, researchers can probe the size and nature of the binding pocket of a target enzyme or receptor, optimizing for potency, selectivity, and pharmacokinetic properties like membrane permeability.

Conclusion

Isobutyl 4-oxo-4H-chromene-2-carboxylate is a synthetically accessible derivative of the pharmacologically significant chromone scaffold. Its preparation via a reliable condensation-cyclization-esterification sequence allows for its inclusion in chemical libraries for biological screening. The well-defined structural and electronic features, which can be confirmed by standard spectroscopic methods, make it and related analogs valuable tools for researchers and scientists in the ongoing quest to develop novel therapeutics for a multitude of diseases.

References

-

Gaber, M., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules. Available at: [Link]

-

Kulshrestha, A., et al. (2017). Therapeutic Potential of Chromones. TSI Journals. Available at: [Link]

-

Singhal, M. (2019). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. Available at: [Link]

-

Wikipedia contributors. (2023). Baker–Venkataraman rearrangement. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Gama, M., et al. (2018). Challenges with chromone as a privileged scaffold in drug discovery. Taylor & Francis Online. Available at: [Link]

-

ResearchGate. (n.d.). Purposed mechanism of chromone synthesis using modified Baker–Venkataraman reactions. ResearchGate. Available at: [Link]

-

Mohsin, N. A., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. ResearchGate. Available at: [Link]

-

Al-Qalaf, F. (2016). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Thieme Chemistry. Available at: [Link]

-

Cagide, F., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules. Available at: [Link]

-

Cagide, F., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. ResearchGate. Available at: [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Available at: [Link]

-

Supporting Information. (n.d.). 1H and 13C NMR spectra of compound 2a. Available at: [Link]

-

Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

-

Mhlongo, J. T., et al. (2019). Exploring Biological Activity of 4-Oxo-4 H-furo[2,3- h]chromene Derivatives as Potential Multi-Target-Directed Ligands. PubMed. Available at: [Link]

-

Horvath, G., et al. (2000). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. MDPI. Available at: [Link]

-

Mhlongo, J. T., et al. (2019). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands. National Institutes of Health. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tsijournals.com [tsijournals.com]

- 4. ijrar.org [ijrar.org]

- 5. researchgate.net [researchgate.net]

- 6. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. Exploring Biological Activity of 4-Oxo-4 H-furo[2,3- h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Isobutyl Chromone-2-Carboxylate Derivatives

Foreword: The Chromone Scaffold as a Cornerstone in Medicinal Chemistry

The chromone (4H-1-benzopyran-4-one) ring system represents a "privileged structure" in the landscape of drug discovery and medicinal chemistry.[1][2] These oxygen-containing heterocyclic compounds are abundant in the plant kingdom and form the core of various natural products, most notably flavonoids.[2][3][4] Their wide distribution is matched by an even wider spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[5][6][7] This inherent bioactivity has established the chromone scaffold as a valuable starting point for the synthesis of novel therapeutic agents.[2][4]

While many naturally occurring chromones feature substitutions at various positions, synthetic derivatives offer the flexibility to fine-tune their biological profiles. Among these, chromone-2-carboxylate esters, though scarce in nature, have emerged as a particularly promising class of synthetic compounds.[8] This guide will provide an in-depth exploration of the biological activities of a specific subclass: isobutyl chromone-2-carboxylate derivatives. We will delve into their synthesis, mechanisms of action, and therapeutic potential, supported by detailed experimental protocols and quantitative data to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Section 1: Synthesis and Chemical Profile

The synthesis of isobutyl chromone-2-carboxylate derivatives typically begins with the preparation of the corresponding chromone-2-carboxylic acid. A common and efficient method involves the Baker-Venkataraman rearrangement or a one-pot condensation of a substituted 2'-hydroxyacetophenone with an oxalate ester, such as diethyl oxalate, under basic conditions.[2][8][9] Microwave-assisted synthesis has been shown to significantly improve reaction times and yields for these precursors.[9]

Once the chromone-2-carboxylic acid is obtained, standard esterification procedures can be employed to yield the target isobutyl ester. This two-step process allows for modular synthesis, enabling the creation of a diverse library of derivatives with various substituents on the benzo-γ-pyrone ring, which is crucial for structure-activity relationship (SAR) studies.

Caption: General synthetic workflow for isobutyl chromone-2-carboxylate.

Section 2: Anticancer Activity

The antiproliferative and cytotoxic effects of chromone derivatives against various cancer cell lines are well-documented.[3][6] This activity is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and metastasis.[10]

Mechanism of Action

Chromone-2-carboxylate derivatives and their close analogs, chromone-2-carboxamides, have been shown to exert their anticancer effects through several mechanisms:

-

Induction of Apoptosis: Many chromone derivatives trigger programmed cell death in cancer cells. In vivo studies have shown that they can re-establish the balance between the anti-apoptotic BCL-2 protein and the pro-apoptotic BAX protein.[3]

-

Inhibition of Kinase Pathways: Certain derivatives act as potent inhibitors of signaling pathways that are frequently dysregulated in cancer, such as those involving Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor 3 (FGFR3), and Vascular Endothelial Growth Factor (VEGF).[10] By blocking these pathways, the compounds can suppress tumor growth, proliferation, and angiogenesis.

-

Cell Cycle Arrest: Some chromone compounds have been observed to halt the cell cycle at specific checkpoints (e.g., G0/G1 and G2/M phases), preventing cancer cells from dividing and proliferating.[10]

Caption: Anticancer mechanisms of action for chromone derivatives.

Quantitative Data on Cytotoxicity

The cytotoxic potential of chromone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. While specific data for isobutyl chromone-2-carboxylate is embedded within broader studies, the following table summarizes the activity of closely related and representative chromone derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Chromone-2-carboxamide (15) | MDA-MB-231 (Breast) | GI50 | 14.8 | [10] |

| Chromone-2-carboxamide (17) | MDA-MB-231 (Breast) | GI50 | 17.1 | [10] |

| Chromone Congener (7) | MCF-7 (Breast) | % Cytotoxicity | 95.7% at 100 µM | [6] |

| Chromone Congener (13) | HCT-116 (Colon) | % Cytotoxicity | 98.6% at 100 µM | [6] |

| Chromanone Derivative (B2) | A549 (Lung) | IC50 | Lower than normal cells | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[12]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the isobutyl chromone-2-carboxylate derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours under the same conditions as step 1.

-

MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 3: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer.[13][14] Chromone derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[13][15]

Mechanism of Action

The anti-inflammatory effects of chromone derivatives are linked to their ability to modulate the arachidonic acid pathway and other inflammatory signaling cascades:

-

Inhibition of Cyclooxygenases (COX): Like many nonsteroidal anti-inflammatory drugs (NSAIDs), some chromones can inhibit COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[14][16]

-

Inhibition of Lipoxygenases (LOX): Certain derivatives can also inhibit 5-LOX or 15-LOX, enzymes that produce another class of inflammatory mediators called leukotrienes.[14][17]

-

Suppression of Nitric Oxide (NO) Production: In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO. Chromones have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[13]

-

Modulation of Cytokines: They can down-regulate the expression of pro-inflammatory cytokines like TNF-α and IL-1β while elevating anti-inflammatory cytokines such as IL-10.[17]

Quantitative Data on Anti-inflammatory Effects

The potency of anti-inflammatory compounds is often measured by their ability to inhibit the production of inflammatory mediators.

| Compound Class | Assay | Activity Metric | Value (µM) | Reference |

| Chromone Amide (5-9) | NO Inhibition in RAW264.7 cells | EC50 | 5.33 ± 0.57 | [13] |

| Chromone Benzylcarbazate (2a) | COX-2 Inhibition | IC50 | 0.07 ± 0.004 | [17] |

| Chromone Benzylcarbazate (2a) | 15-LOX Inhibition | IC50 | 18.2 ± 0.8 | [17] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide by LPS-stimulated macrophage cells (e.g., RAW264.7). NO concentration is determined indirectly by measuring its stable metabolite, nitrite, using the Griess reagent.

-

Cell Culture: Culture RAW264.7 macrophage cells and seed them into a 96-well plate at an appropriate density. Allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the isobutyl chromone-2-carboxylate derivatives for 1-2 hours before stimulation.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; final concentration of 1 µg/mL) to the wells. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a separate 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (sulfanilamide solution). Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

-

Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the EC50 value.

Section 4: Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Chromones have been identified as a promising scaffold for this purpose, exhibiting activity against a range of bacteria and fungi.[18][19][20]

Mechanism of Action

The antimicrobial action of chromones can involve:

-

Inhibition of Growth: Direct antibacterial and antifungal effects leading to the inhibition of planktonic cell growth.[18]

-

Inhibition of Biofilm Formation: Many pathogenic microbes form biofilms, which protect them from antibiotics and the host immune system. Certain chromone derivatives, particularly halogenated ones, effectively inhibit biofilm formation at sub-inhibitory concentrations.[18][21]

-

Suppression of Virulence Factors: These compounds can also reduce the production of virulence factors such as proteases, inhibit motility, and interfere with quorum sensing pathways that regulate bacterial pathogenicity.[18] For fungi like Candida albicans, chromones can inhibit the morphogenetic switch from yeast to hyphal form, a critical step for tissue invasion and biofilm development.[21]

Sources

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. ijrpc.com [ijrpc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic studies of novel chromone-2- carboxylate derivatives and their biological evaluations [univendspace.univen.ac.za]

- 9. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jmpas.com [jmpas.com]

- 16. mdpi.com [mdpi.com]

- 17. cris.unibo.it [cris.unibo.it]

- 18. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

Technical Profile: Isobutyl 4-oxo-4H-chromene-2-carboxylate

Topic: Isobutyl 4-oxo-4H-chromene-2-carboxylate Technical Guide Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Executive Summary

Isobutyl 4-oxo-4H-chromene-2-carboxylate (also known as isobutyl chromone-2-carboxylate) is a specialized ester derivative of the privileged chromone scaffold. While less ubiquitous than its methyl or ethyl analogs, the isobutyl ester represents a strategic structural variation used to modulate lipophilicity and steric bulk at the C-2 position of the benzopyran-4-one core. This compound serves as a critical intermediate in the synthesis of functionalized flavonoids, mast cell stabilizers, and fluorescent probes.

This guide provides a definitive technical analysis of the compound, confirming its registry identity, synthetic methodologies, and application logic in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Registry Data

The specific isobutyl ester is indexed in chemical registries, though often overshadowed by the parent acid.

| Parameter | Data |

| Chemical Name | Isobutyl 4-oxo-4H-chromene-2-carboxylate |

| CAS Number | 923558-51-4 |

| Parent Acid CAS | 4940-39-0 (Chromone-2-carboxylic acid) |

| Molecular Formula | C₁₄H₁₄O₄ |

| Molecular Weight | 246.26 g/mol |

| SMILES | CC(C)COC(=O)C1=CC(=O)C2=CC=CC=C2O1 |

| IUPAC Name | 2-methylpropyl 4-oxochromene-2-carboxylate |

Physical Properties (Predicted & Analogous)

Experimental data for the isobutyl ester is sparse in open literature. The following values are interpolated from the ethyl ester (CAS 14736-31-3) and calculated physicochemical models.

-

Appearance: Likely off-white to pale yellow crystalline solid or viscous oil (due to the isobutyl chain disrupting crystal packing compared to methyl esters).

-

Solubility: High solubility in DCM, DMSO, and Ethyl Acetate; low water solubility.

-

LogP (Predicted): ~2.5 – 2.8 (More lipophilic than the ethyl ester, LogP ~1.9).

-

Melting Point: Expected range 45–60°C (Lower than the parent acid's >260°C due to esterification).

Synthetic Methodologies

Method A: Direct Esterification (Recommended for Scale-up)

The most robust route involves the Fischer esterification or acid chloride activation of commercially available Chromone-2-carboxylic acid.

-

Activation: Convert Chromone-2-carboxylic acid (CAS 4940-39-0) to the acid chloride using Thionyl Chloride (

) or Oxalyl Chloride (-

Why: The carboxylic acid at C-2 is electronically deactivated by the adjacent chromone carbonyl, making direct Fischer esterification slow without activation.

-

-

Nucleophilic Acyl Substitution: React the acid chloride with Isobutanol in the presence of a base (Triethylamine or Pyridine) in DCM at 0°C to RT.

-

Workup: Acid wash (HCl) to remove excess base, followed by recrystallization from Hexane/EtOAc.

Method B: Cyclocondensation (De Novo Synthesis)

Used when the chromone core requires substitution (e.g., 6-fluoro or 7-hydroxy derivatives).

-

Claisen Condensation: React 2-hydroxyacetophenone with diisobutyl oxalate (or isobutyl chlorooxoacetate) in the presence of a strong base (NaH or NaOEt).

-

Cyclization: Acid-catalyzed cyclodehydration (HCl/AcOH) of the resulting diketone intermediate yields the chromone ring with the ester intact.

Visualization: Synthetic Logic Flow[9]

Figure 1: Dual synthetic pathways for accessing Isobutyl 4-oxo-4H-chromene-2-carboxylate. Method A is preferred for simple derivatives; Method B allows for core substitution.

Structural & Pharmacological Applications[5][8][9][12][13]

The Chromone Pharmacophore

The 4-oxo-4H-chromene-2-carboxylate core is a "privileged structure" in medicinal chemistry, serving as a bioisostere for coumarins and quinolones.

-

Mast Cell Stabilization: Analogous to Cromolyn Sodium, esters at the C-2 position are investigated for their ability to inhibit histamine release. The isobutyl group increases membrane permeability compared to the free acid.

-

Fluorescent Labeling: The chromone core is inherently fluorescent. The ester functionality allows for conjugation to biological targets (via transesterification or amide formation).

-

Michael Acceptor Reactivity: The C2-C3 double bond is electron-deficient (due to the C4 carbonyl and C2 ester). It can act as a Michael acceptor for thiol-containing enzymes, a mechanism relevant in designing irreversible inhibitors.

Why the Isobutyl Ester?

Researchers select the isobutyl ester over the methyl/ethyl variants for specific reasons:

-

Steric Shielding: The bulky isobutyl group retards hydrolysis by esterases, potentially extending the half-life of the prodrug in vivo.

-

Lipophilicity Tuning: It increases the LogP, enhancing blood-brain barrier (BBB) penetration or cell membrane traversal.

Analytical Expectations (Self-Validation)

When synthesizing or verifying this compound, the following NMR signals are diagnostic. If these are absent, the synthesis likely failed (e.g., ring opening or hydrolysis).

| Nucleus | Fragment | Chemical Shift ( | Multiplicity | Notes |

| ¹H NMR | H-3 (Chromone) | 7.05 – 7.15 | Singlet | Characteristic olefinic proton. |

| ¹H NMR | -OCH₂- (Isobutyl) | 4.10 – 4.20 | Doublet | Deshielded by ester oxygen. |

| ¹H NMR | -CH- (Isobutyl) | 2.05 – 2.15 | Multiplet | Methine proton. |

| ¹H NMR | -CH₃ (Isobutyl) | 0.95 – 1.05 | Doublet | Gem-dimethyl group (6H). |

| ¹³C NMR | C=O (Ketone) | ~178.0 | Singlet | C-4 Carbonyl. |

| ¹³C NMR | C=O (Ester) | ~161.0 | Singlet | Ester Carbonyl. |

References

-

Accel Scientific. (2024).[1] Product Catalog: Isobutyl 4-oxo-4H-chromene-2-carboxylate (CAS 923558-51-4). Retrieved from

-

PubChem. (n.d.).[2][3][4] Chromone-2-carboxylic acid (Parent Compound).[5] CID 2741. Retrieved from [Link]

-

Fernandes, C., et al. (2016).[6] Synthesis of 6-Aryl/Heteroaryl-4-oxo-4H-chromene-2-carboxylic Ethyl Ester Derivatives. ResearchGate. Retrieved from [Link]

-

American Elements. (n.d.). Ethyl 4-oxo-4H-chromene-2-carboxylate Properties. Retrieved from [Link][7]

Sources

- 1. accelsci.com [accelsci.com]

- 2. 4-oxo-4H-chromene-2-carbaldehyde | C10H6O3 | CID 10419662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-oxo-4H-chromene-2-carbaldehyde | C10H6O3 | CID 10419662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate | C12H9IO4 | CID 2775235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. americanelements.com [americanelements.com]

molecular weight and formula of isobutyl chromone ester

Executive Summary & Chemical Identity

Isobutyl chromone ester (specifically Isobutyl 4-oxo-4H-chromene-2-carboxylate) is a lipophilic derivative of the chromone-2-carboxylic acid scaffold. Unlike its more common ethyl analog, the isobutyl ester is frequently utilized in Structure-Activity Relationship (SAR) studies to modulate the lipophilicity (LogP) and steric bulk of the pharmacophore, particularly in the development of antimicrobial agents, MAO-B inhibitors, and fluorescent probes.

This guide provides the definitive physicochemical data, a validated synthesis workflow, and analytical benchmarks for researchers utilizing this scaffold in drug development.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value | Notes |

| IUPAC Name | 2-methylpropyl 4-oxo-4H-chromene-2-carboxylate | Also: Isobutyl chromone-2-carboxylate |

| Molecular Formula | C₁₄H₁₄O₄ | |

| Molecular Weight | 246.26 g/mol | Monoisotopic Mass: 246.0892 |

| Predicted LogP | ~2.8 - 3.1 | Higher lipophilicity than Ethyl ester (~1.9) |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 4 | |

| Physical State | White to off-white crystalline solid |

Synthesis & Production Protocols

The synthesis of isobutyl chromone ester is best achieved via the activation of Chromone-2-carboxylic acid . While Fischer esterification (acid reflux) is possible, it often suffers from equilibrium limitations. The Acid Chloride Activation Method is recommended for higher yields and purity, specifically to overcome the steric hindrance of the isobutyl group.

Method A: Acid Chloride Activation (Recommended)

Rationale: Thionyl chloride converts the carboxylic acid to a highly reactive acid chloride, rendering the subsequent nucleophilic attack by isobutanol irreversible and rapid.

Reagents

-

Precursor: Chromone-2-carboxylic acid (1.0 eq)

-

Activator: Thionyl Chloride (

) (5.0 eq) -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

-

Catalyst: DMF (Dimethylformamide) (Catalytic drops)

-

Nucleophile: Isobutanol (1.2 eq)

-

Base: Triethylamine (

) (1.5 eq)

Step-by-Step Protocol

-

Activation: In a flame-dried round-bottom flask, suspend Chromone-2-carboxylic acid in anhydrous toluene.

-

Chlorination: Add

dropwise, followed by 2 drops of DMF. Reflux at 80°C for 3 hours.-

Checkpoint: Solution should turn clear, indicating formation of the acid chloride.

-

-

Evaporation: Remove excess

and solvent under reduced pressure (rotary evaporator) to yield the crude acid chloride (yellow solid/oil). Do not purify. -

Esterification: Redissolve the residue in anhydrous DCM. Cool to 0°C.

-

Addition: Add Isobutanol followed by the dropwise addition of Triethylamine (to scavenge HCl).

-

Reaction: Stir at room temperature for 12 hours.

-

Workup: Wash organic layer with 1M HCl (to remove amine), saturated

(to remove unreacted acid), and Brine. Dry over -

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica column chromatography (15% EtOAc in Hexane).

Method B: Microwave-Assisted Direct Esterification (Green Chemistry)

Rationale: Uses microwave irradiation to drive the equilibrium forward rapidly without chlorinated solvents.

-

Mix Chromone-2-carboxylic acid (1 eq) and Isobutanol (excess, acts as solvent).

-

Add catalytic

(5 mol%). -

Irradiate at 120°C for 20 minutes in a sealed vessel.

Workflow Visualization

The following diagram illustrates the logic flow for synthesis and decision-making during purification.

Figure 1: Step-wise synthesis logic for the conversion of Chromone-2-carboxylic acid to its isobutyl ester via acid chloride activation.

Analytical Characterization (Self-Validation)

To ensure the synthesized compound is the correct Isobutyl ester and not a hydrolysis product, verify using the following spectral markers.

Proton NMR ( H-NMR, 400 MHz, CDCl )

The "fingerprint" of this molecule is the isobutyl group pattern combined with the chromone singlet.

| Position | Shift ( | Multiplicity | Integration | Assignment |

| C-3 | 7.05 - 7.10 | Singlet (s) | 1H | Chromone alkene proton (Critical purity marker) |

| Aromatic | 7.40 - 8.20 | Multiplets (m) | 4H | Benzo-ring protons |

| OCH | 4.15 - 4.20 | Doublet (d) | 2H | Isobutyl methylene (attached to Oxygen) |

| CH | 2.05 - 2.15 | Multiplet (m) | 1H | Isobutyl methine |

| CH | 1.00 - 1.05 | Doublet (d) | 6H | Isobutyl methyl groups |

Validation Check: If the doublet at

Mass Spectrometry (ESI-MS)

-

Target m/z:

-

Fragmentation: Expect loss of the isobutoxy group (

) or loss of the isobutyl group (

Applications in Drug Discovery

The isobutyl chromone ester is not merely a solvent intermediate; it is a functional scaffold used to probe the hydrophobic pocket of target enzymes.

-

Lipophilicity Tuning:

-

The isobutyl group increases LogP significantly compared to the methyl/ethyl esters. This is critical for crossing the Blood-Brain Barrier (BBB) in neurodegenerative research (e.g., MAO-B inhibitors).

-

-

Steric Exploration:

-

The branching of the isobutyl group tests the steric tolerance of receptor binding sites. If the isobutyl derivative retains activity while the tert-butyl derivative loses it, the binding pocket likely has specific shape constraints.

-

-

Prodrug Design:

-

Chromone-2-carboxylic acids are often too polar for effective cellular uptake. The isobutyl ester acts as a prodrug, masking the acid to facilitate membrane permeation before being hydrolyzed by intracellular esterases.

-

References

-

Synthesis of Chromone-2-carboxylic Acids (Microwave Optimization)

- Title: Optimizing the Synthetic Route of Chromone-2-carboxylic Acids.

- Source: PMC / NCBI.

-

URL:[Link]

-

General Chromone Ester Protocols

- Title: Organophotoredox Catalysed Stereoselective Reductive Dimerization of Chromone-2-Carboxylic Esters (Supporting Info).

- Source: Royal Society of Chemistry (RSC).

-

URL:[Link]

-

Biological Activity of Chromone Scaffolds

-

Physical Data (Analog Reference - Ethyl Ester)

- Title: Ethyl 4-oxo-4H-chromene-2-carboxyl

- Source: PubChem.

-

URL:[Link]

Sources

- 1. rsc.org [rsc.org]

- 2. KR860000845B1 - Chromone-2-carboxylic acid and its preparation method - Google Patents [patents.google.com]

- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

Strategic Engineering of Chromone-2-Carboxylate Derivatives: From Synthetic Protocols to Target Engagement

Executive Summary

The chromone-2-carboxylate scaffold (4-oxo-4H-1-benzopyran-2-carboxylic acid derivatives) represents a "privileged structure" in medicinal chemistry.[1][2] Its rigidity, capacity for hydrogen bonding, and structural similarity to endogenous ligands (such as flavonoids and adenosine) allow it to modulate diverse biological targets, including kinases (EGFR, VEGFR), enzymes (5-LOX, AChE), and G-protein coupled receptors.

This technical guide provides a rigorous framework for the rational design, synthesis, and biological validation of novel chromone-2-carboxylate derivatives, moving beyond generic descriptions to actionable, high-fidelity scientific workflows.

Part 1: Rational Design & Pharmacophore Mapping

The Chromone-2-Carboxylate Pharmacophore

The biological utility of this scaffold hinges on the C2-position. Unlike the C3-substituted isoflavones, the C2-carboxylate provides a distinct vector for interaction, often mimicking phosphate groups in kinase active sites or chelating metal cofactors in metalloenzymes.

Structural-Activity Relationship (SAR) Logic:

-

Position C2 (The Warhead): The carboxylic acid/ester/amide moiety is the primary determinant of pharmacokinetics and target binding.

-

Acids:[3][4][5] High polarity, potential for ionic interactions (e.g., Arg/Lys residues), but poor membrane permeability.

-

Esters: Pro-drugs with improved lipophilicity; often hydrolyzed intracellularly.

-

Carboxamides:[6] Stable isosteres that improve metabolic stability and offer additional H-bond donor/acceptor sites.

-

-

Positions C6 & C7 (Electronic Tuning): Substituents here (F, Cl, OMe) modulate the pKa of the pyrone ring and affect lipophilicity (LogP), crucial for blood-brain barrier (BBB) penetration in neurodegenerative applications.

-

Position C3 (Steric Gate): Often left unsubstituted to maintain planarity, but halogenation here can block metabolic oxidation.

SAR Visualization

The following diagram illustrates the functional zones of the chromone-2-carboxylate scaffold for medicinal chemistry optimization.

Figure 1: Functional decomposition of the chromone-2-carboxylate scaffold for drug design.

Part 2: Advanced Synthetic Protocols

The most robust route to chromone-2-carboxylates is the Baker-Venkataraman rearrangement followed by cyclization, or the direct Claisen condensation of 2-hydroxyacetophenones with dialkyl oxalates.

Protocol: One-Pot Synthesis of Ethyl Chromone-2-Carboxylate

This protocol utilizes a base-catalyzed condensation which avoids the isolation of unstable diketone intermediates.

Reagents:

-

Substituted 2-Hydroxyacetophenone (1.0 eq)

-

Diethyl Oxalate (2.5 eq) — Excess drives equilibrium.

-

Sodium Ethoxide (NaOEt) (3.0 eq) — Freshly prepared preferred.

-

Solvent: Absolute Ethanol (dry).

-

Acid: Glacial Acetic Acid or HCl (conc).

Step-by-Step Methodology:

-

Base Generation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve sodium metal in absolute ethanol to generate NaOEt in situ.

-

Causality: Using commercial NaOEt can introduce hydroxide impurities (NaOH), leading to hydrolysis of the oxalate ester before condensation occurs.

-

-

Condensation: Cool the solution to 0°C. Add the 2-hydroxyacetophenone dropwise, followed by diethyl oxalate.

-

Mechanistic Insight: Low temperature prevents polymerization. The base deprotonates the acetyl methyl group, creating an enolate that attacks the oxalate.

-

-

Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Checkpoint: The reaction mixture should turn yellow/orange, indicating the formation of the sodium salt of the diketo-ester (Claisen adduct).

-

-

Cyclization (The Critical Step): Pour the cooled mixture into ice-water containing HCl. Stir vigorously.

-

Chemistry: The acid protonates the intermediate, promoting intramolecular Michael addition of the phenol oxygen to the ketone, followed by dehydration (loss of water) to aromatize the pyrone ring.

-

-

Purification: Filter the precipitate. Recrystallize from Ethanol/DMF. Do not use column chromatography initially if yield is >70%; recrystallization preserves purity better for this scaffold.

Synthetic Workflow Visualization

Figure 2: One-pot synthetic pathway via Claisen condensation and acid-mediated cyclodehydration.

Part 3: Biological Validation & Target Engagement

Chromone-2-carboxylates are not merely "screening hits"; they are validated effectors in oncology and inflammation.

Case Study: Anticancer Activity (Triple-Negative Breast Cancer)

Recent studies (e.g., Chemical Biology & Drug Design, 2024) have demonstrated that chromone-2-carboxamides (derivatives of the acid) effectively target the EGFR/VEGF axis in MDA-MB-231 cells.

Mechanism of Action:

-

Kinase Inhibition: The planar chromone core occupies the ATP-binding pocket of EGFR.

-

H-Bonding: The C2-carboxamide carbonyl accepts a hydrogen bond from the hinge region (e.g., Met793 in EGFR), while the NH acts as a donor to conserved residues.

-

Apoptosis: Downregulation of Bcl-2 and upregulation of Bax.

Quantitative Data Summary:

| Compound ID | R-Substituent (Amide) | Cell Line | Target | IC50 / GI50 (µM) |

| C-15 | N-(2-furylmethylene) | MDA-MB-231 | EGFR/VEGF | 14.8 |

| C-17 | N-benzyl (α-methyl) | MDA-MB-231 | EGFR | 17.1 |

| Ref | Doxorubicin | MDA-MB-231 | DNA | 0.33 |

Table 1: Comparative potency of novel chromone-2-carboxamides against TNBC cell lines [1].

Protocol: In Vitro Kinase Inhibition Assay

To validate the mechanism, a direct enzymatic assay is required (avoiding cell permeability variables).

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35.

-

Enzyme Prep: Recombinant EGFR (human intracellular domain).

-

Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).

-

Reaction:

-

Incubate Enzyme + Chromone Derivative (serial dilutions 0.1 nM – 100 µM) for 10 min.

-

Initiate with ATP (at Km concentration, typically 10 µM) + [γ-33P]ATP.

-

-

Detection: After 30 min, spot on P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and measure radioactivity via scintillation counting.

-

Self-Validation: Include Staurosporine as a positive control. If Staurosporine IC50 > 10 nM, the assay sensitivity is compromised.

-

Part 4: References

-

Vertex AI Search. (2024). Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways. Chemical Biology & Drug Design. Link (Verified via search context).

-

MDPI. (2023).[7] One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules. Link.

-

ResearchGate. (2025).[3] Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Link.

-

ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Link.

-

Elsevier. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Link.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrpc.com [ijrpc.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Robust and Scalable Protocol for the Synthesis of Isobutyl 4-oxo-4H-chromene-2-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract The chromone (4H-chromen-4-one) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization at the C-2 position, particularly with an ester moiety, provides a critical handle for modifying the molecule's physicochemical properties and for creating libraries of potential drug candidates.[4][5] This application note presents a detailed, reliable, and scalable protocol for the synthesis of isobutyl 4-oxo-4H-chromene-2-carboxylate from chromone-2-carboxylic acid via a Steglich esterification. We provide in-depth explanations for experimental choices, a complete step-by-step protocol from reaction setup to product characterization, and troubleshooting insights to ensure successful synthesis.

Theoretical Background and Rationale

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. For a substrate like chromone-2-carboxylic acid, selecting the appropriate esterification method is crucial to ensure high yield and purity while preserving the integrity of the bicyclic chromone core.

Comparison of Esterification Strategies

Two primary methods are often considered for this type of transformation: the Fischer-Speier esterification and the Steglich esterification.

-

Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an excess of alcohol, typically at reflux temperatures.[6][7][8] While simple, the equilibrium nature of the reaction necessitates either a large excess of the alcohol or the continuous removal of water to drive the reaction to completion.[9][10] The harsh conditions (strong acid, high heat) can sometimes lead to side reactions with sensitive substrates.

-

Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[11][12] The reaction proceeds under mild, room-temperature conditions, making it ideal for substrates that are sensitive to acid or heat.[13] The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive acyl-pyridinium species that is readily attacked by the alcohol (isobutanol).[12] This pathway is highly efficient and avoids the need for harsh conditions.

Rationale for Selection: The Steglich esterification was selected for this protocol due to its mild reaction conditions, high efficiency, and broad substrate scope, which are advantageous for applications in drug discovery where reaction robustness and product purity are paramount.[14]

Reaction Scheme

The overall transformation is depicted below:

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of the target compound.

Materials and Reagents

All quantitative data for the reagents are summarized in the table below. Reagents should be of high purity (≥98%) and used as received unless otherwise noted.

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| Chromone-2-carboxylic acid | C₁₀H₆O₄ | 190.15 | 5.0 | 0.951 g | 1.0 |

| Isobutanol | C₄H₁₀O | 74.12 | 6.0 | 0.55 mL | 1.2 |

| DCC | C₁₃H₂₂N₂ | 206.33 | 5.5 | 1.13 g | 1.1 |

| DMAP | C₇H₁₀N₂ | 122.17 | 0.5 | 61 mg | 0.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | - |

Safety Precaution: Dicyclohexylcarbodiimide (DCC) is a potent allergen and sensitizer. Always handle DCC in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon gas inlet

-

Rubber septa

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel with filter paper or a fritted glass funnel

-

Glassware for column chromatography (column, flasks)

-

TLC plates (silica gel 60 F₂₅₄)

Synthesis Workflow

The overall experimental process is outlined in the following diagram.

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add chromone-2-carboxylic acid (0.951 g, 5.0 mmol), isobutanol (0.55 mL, 6.0 mmol), and 4-(dimethylamino)pyridine (DMAP) (61 mg, 0.5 mmol).

-

Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Seal the flask with a rubber septum and stir the mixture under a nitrogen atmosphere until all solids have dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring. This is done to control the initial exotherm upon addition of the coupling agent and to minimize the formation of N-acylurea byproduct.[14]

-

DCC Addition: In a separate small beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.13 g, 5.5 mmol) in 10 mL of anhydrous DCM. Draw this solution into a syringe and add it dropwise to the cooled, stirring reaction mixture over 5-10 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexane:Ethyl Acetate. Spot the starting material and the reaction mixture. The reaction is complete when the starting carboxylic acid spot has been consumed.

-

Workup - Filtration: Once the reaction is complete, filter the mixture through a fritted glass funnel or a standard funnel with filter paper to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (2 x 10 mL) to recover any trapped product.

-

Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with:

-

0.5 N HCl (2 x 25 mL) to remove any remaining DMAP and unreacted DCC.

-

Saturated NaHCO₃ solution (2 x 25 mL) to remove any unreacted carboxylic acid.

-

Saturated NaCl solution (brine) (1 x 25 mL) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 Hexane:EtOAc) to isolate the pure isobutyl 4-oxo-4H-chromene-2-carboxylate. Combine the pure fractions and remove the solvent under reduced pressure.

Reaction Mechanism and Characterization

Steglich Esterification Mechanism

The catalytic role of DMAP is central to the success of the Steglich esterification, accelerating the reaction and preventing side-product formation.

-

The carboxylic acid adds to one of the C=N bonds of DCC, forming the highly reactive O-acylisourea intermediate.

-

The more nucleophilic DMAP attacks the carbonyl carbon of the O-acylisourea. This step is faster than the direct attack by isobutanol.

-

This forms an acyl-pyridinium salt, which is a very potent acylating agent and does not rearrange to form stable byproducts.

-

The alcohol (isobutanol) attacks the acyl-pyridinium salt.

-

The resulting tetrahedral intermediate collapses to form the final ester, regenerating the DMAP catalyst and producing the stable dicyclohexylurea (DCU) byproduct.

Product Characterization

The identity and purity of the synthesized isobutyl 4-oxo-4H-chromene-2-carboxylate should be confirmed by spectroscopic methods.

| Analysis | Expected Results |

| Appearance | White to off-white solid or pale yellow oil. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (dd, 1H, H-5), ~7.7 (m, 1H, H-7), ~7.5 (d, 1H, H-8), ~7.4 (t, 1H, H-6), ~7.1 (s, 1H, H-3), ~4.2 (d, 2H, -OCH₂-), ~2.1 (m, 1H, -CH(CH₃)₂), ~1.0 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~178 (C-4), ~162 (Ester C=O), ~156 (C-8a), ~150 (C-2), ~135 (C-7), ~126 (C-5), ~125 (C-6), ~124 (C-4a), ~118 (C-8), ~115 (C-3), ~72 (-OCH₂-), ~28 (-CH(CH₃)₂), ~19 (-CH(CH₃)₂) |

| Mass Spec. (ESI+) | Calculated for C₁₄H₁₄O₄ [M+H]⁺: 247.09. Found: m/z = 247.1. |

| IR (KBr, cm⁻¹) | ~1740 (Ester C=O stretch), ~1650 (Chromone C=O stretch), ~1230 (C-O stretch). |

Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and spectrometer frequency.

References

-

Duarte, D., et al. (2020). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(22), 4188. [Link]

-

Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Supporting Information. [Link]

-

Keri, R. S., et al. (2021). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 26(5), 1195. [Link]

-

Gaspar, A., et al. (2022). Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. International Journal of Molecular Sciences, 23(7), 3749. [Link]

-

Ewies, F. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

-

Borges, F., et al. (2014). Chromone: a valid scaffold in Medicinal Chemistry. Chemical Reviews, 114(10), 4960-4992. [Link]

-

Gaspar, A., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry, 60(18), 7563-7594. [Link]

-

SynArchive. (n.d.). Steglich Esterification. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

ResearchGate. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

-

ResearchGate. (n.d.). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with relevant biological activity. [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

-

J&K Scientific LLC. (2025). Fischer Esterification. [Link]

-

Vicente-Muñoz, S., et al. (2021). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Analytical Chemistry, 93(17), 6629-6637. [Link]

-

Zemanová, I., et al. (2016). SYNTHESIS OF 4-OXO-4H-CHROMENE DERIVATIVE WITH FUSED BENZODIAZEPINE RING. Acta Chimica Slovaca, 9(2), 85-88. [Link]

-

Haffou, F. Z., et al. (2021). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Journal of Molecular Structure, 1225, 129112. [Link]

Sources

- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpc.com [ijrpc.com]

- 4. Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. synarchive.com [synarchive.com]

- 12. Steglich Esterification [organic-chemistry.org]

- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocol: A Streamlined One-Pot Synthesis of Isobutyl Chromone-2-Carboxylate

Abstract: The chromone-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This application note presents a detailed, one-pot protocol for the synthesis of isobutyl chromone-2-carboxylate, a valuable intermediate for drug discovery programs. By leveraging a base-mediated condensation followed by an acid-catalyzed cyclodehydration in a single reaction vessel, this method offers significant advantages in terms of efficiency, atom economy, and operational simplicity over traditional multi-step approaches.[4][5] This guide provides a thorough explanation of the underlying reaction mechanism, a step-by-step experimental procedure, and critical insights for successful execution and troubleshooting.

Introduction: The Significance of the Chromone Scaffold

The 4H-1-benzopyran-4-one (chromone) nucleus is a recurring motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antioxidant properties.[6][7] Notably, derivatives such as sodium cromoglicate, an anti-allergic agent, underscore the therapeutic importance of this scaffold.[5][7] The ester functionality at the 2-position, specifically the chromone-2-carboxylate, serves as a versatile synthetic handle, enabling the development of extensive compound libraries for structure-activity relationship (SAR) studies.[8]

Traditional syntheses of chromone-2-carboxylates often involve a two-step process, such as the Baker-Venkataraman rearrangement or Claisen condensation, which requires the isolation of intermediates, leading to increased operational time and potential for yield loss.[6][7][9] The one-pot methodology detailed herein circumvents these limitations by telescoping the condensation and cyclization steps, providing a more resource-efficient pathway to the target compound.

Reaction Mechanism: From Phenol to Chromone

The one-pot synthesis of isobutyl chromone-2-carboxylate from a 2-hydroxyacetophenone derivative and diisobutyl oxalate proceeds through two key mechanistic steps: a base-mediated Claisen-type condensation followed by an intramolecular cyclization and dehydration.

Step 1: Base-Mediated Condensation: The reaction is initiated by a strong base, such as sodium isobutoxide (generated in situ from sodium metal and isobutanol) or potassium tert-butoxide. The base abstracts an acidic α-proton from the 2-hydroxyacetophenone (I) to form a resonance-stabilized enolate (II). This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diisobutyl oxalate (III). This condensation reaction yields a β-dicarbonyl intermediate (IV).

Step 2: Intramolecular Cyclization and Dehydration: Upon acidification, the phenolic hydroxyl group of the intermediate (IV) performs a nucleophilic attack on the adjacent ketone carbonyl. This intramolecular cyclization forms a hemiacetal-like intermediate (V). Subsequent dehydration (elimination of a water molecule) under acidic conditions is energetically favorable and results in the formation of the stable, aromatic chromone ring system, yielding the final product, isobutyl chromone-2-carboxylate (VI).

Caption: Figure 1: Reaction Mechanism for One-Pot Chromone Synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of isobutyl chromone-2-carboxylate from 2-hydroxyacetophenone and diisobutyl oxalate.

3.1 Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-Hydroxyacetophenone | ≥98% | Sigma-Aldrich | |

| Diisobutyl Oxalate | ≥97% | TCI Chemicals | Store under inert gas. |

| Sodium Metal | Reagent Grade | Sigma-Aldrich | Handle with extreme care. |

| Isobutanol | Anhydrous, ≥99.5% | Acros Organics | |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | |

| Ethyl Acetate | ACS Grade | VWR | For extraction. |

| Brine (Saturated NaCl) | Lab Prepared | ||

| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

3.2 Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

3.3 Step-by-Step Procedure:

SAFETY PRECAUTIONS: This reaction involves sodium metal, which is highly reactive with water and flammable. The reaction should be conducted in a well-ventilated fume hood under a strictly inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Preparation of Sodium Isobutoxide:

-

To a dry 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 80 mL of anhydrous isobutanol.

-

Carefully add small, freshly cut pieces of sodium metal (1.0 eq) to the isobutanol under a positive flow of nitrogen. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until it is fully dissolved. This may require gentle heating.

-

Once all the sodium has reacted, allow the solution of sodium isobutoxide to cool to room temperature.

-

-

Condensation Reaction:

-

In a separate flask, dissolve 2-hydroxyacetophenone (1.0 eq) in 20 mL of anhydrous toluene.

-

Add this solution dropwise to the stirred sodium isobutoxide solution at room temperature over 15 minutes.

-

Next, add diisobutyl oxalate (1.1 eq) dropwise to the reaction mixture over 20 minutes.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Cyclization and Work-up:

-

After the condensation is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding 50 mL of 2M HCl. The pH of the aqueous layer should be ~1-2.

-

Continue stirring at room temperature for 1 hour to ensure complete cyclization and dehydration.

-

Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and shake.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will be an oil or a solid. Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 20:80) as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield isobutyl chromone-2-carboxylate as a solid or viscous oil.

-

Caption: Figure 2: Experimental Workflow.

Key Parameters and Expected Results

| Parameter | Value/Range | Rationale/Notes |

| Stoichiometry | ||

| 2-Hydroxyacetophenone | 1.0 eq | Limiting reagent. |

| Sodium Metal | 1.0 - 1.2 eq | To generate the necessary amount of base. |

| Diisobutyl Oxalate | 1.1 - 1.2 eq | A slight excess ensures complete reaction of the enolate. |

| Reaction Conditions | ||

| Condensation Temp. | 80 - 90 °C | Provides sufficient energy for the condensation to proceed efficiently. |

| Condensation Time | 4 - 6 hours | Monitor by TLC for completion. |

| Cyclization pH | 1 - 2 | Strongly acidic conditions are required to catalyze the dehydration step. |

| Expected Outcome | ||

| Yield | 60 - 80% | Yields can vary based on substrate and purity of reagents. |

| Appearance | White to pale yellow solid |

Troubleshooting and Key Considerations

-

Anhydrous Conditions are Critical: The presence of water will quench the sodium metal and the enolate intermediate, drastically reducing the yield. Ensure all glassware is oven-dried and solvents are anhydrous.

-

Choice of Base: While this protocol uses sodium isobutoxide, other non-nucleophilic strong bases like potassium tert-butoxide (tBuOK) can also be effective.[5] The choice of base can influence reaction time and yield.

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining after the allotted time, the reaction may require longer heating or the use of a slightly higher temperature. Ensure the base was fully formed and active.

-

Side Product Formation: The primary side products can arise from self-condensation of the acetophenone or hydrolysis of the ester. Ensuring a dropwise addition of reagents and maintaining temperature control can minimize these pathways.

-

Purification Challenges: If the product is difficult to crystallize, purification by column chromatography is essential. Co-eluting impurities can sometimes be removed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

References

- Vertex AI Search Grounding API. (n.d.). Purposed mechanism of chromone synthesis using modified Baker–Venkataraman reactions. ResearchGate.

- Chomcheon, P., et al. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. PMC.

- Ewies, F. E. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC.

-

Tummanapalli, S., et al. (2023). One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties. The Journal of Organic Chemistry, 88(13), 8387–8399. Retrieved February 21, 2026, from [Link]

- Vertex AI Search Grounding API. (n.d.). A mild and efficient procedure for the preparation of chromone-2-carboxylates.

- Tummanapalli, S., et al. (2023). One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties. Organic Chemistry Portal.

- Chniti, S., et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. PMC.

- Vertex AI Search Grounding API. (n.d.). One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties | Request PDF. ResearchGate.

- Ferreira, I. C. F. R., et al. (n.d.). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties [organic-chemistry.org]

- 6. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrpc.com [ijrpc.com]

- 8. Synthesis and NMR studies of novel chromone-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Silico Profiling of Isobutyl 4-oxo-4H-chromene-2-carboxylate

This Application Note is structured as a high-level technical guide for computational chemists and medicinal chemists. It focuses on the specific molecular docking workflow for Isobutyl 4-oxo-4H-chromene-2-carboxylate , a lipophilic chromone derivative with potential anti-inflammatory and anti-biofilm properties.

Abstract

This guide details the protocol for the molecular docking of isobutyl 4-oxo-4H-chromene-2-carboxylate , a synthetic chromone derivative. Unlike hydrophilic acids, the isobutyl ester moiety confers significant lipophilicity (

Introduction & Rationale

The 4-oxo-4H-chromene (chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of flavonoids like quercetin and luteolin.[1] While the 2-carboxylic acid derivatives are often polar, esterification with an isobutyl group drastically alters the pharmacophore:

-

Steric Bulk: The branched isobutyl group probes hydrophobic sub-pockets (e.g., the Val/Leu-rich regions in COX-2).

-